Ozanimod

准备方法

合成路线和反应条件

奥沙利铂的合成涉及多个步骤,包括关键中间体的形成及其后续反应。. 反应条件通常涉及使用有机溶剂和特定催化剂以确保高产率和纯度。

工业生产方法

奥沙利铂的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施,以批量生产该化合物,同时保持一致性并符合监管标准 .

化学反应分析

反应类型

奥沙利铂经历各种化学反应,包括:

氧化: 涉及将羟基转化为羰基。

还原: 将硝基还原为胺。

取代: 卤化和随后的取代反应以引入官能团.

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂经常使用。

取代: 卤代溶剂和钯碳等催化剂被使用.

形成的主要产物

这些反应形成的主要产物包括各种中间体,这些中间体被进一步加工以生成奥沙利铂。 这些中间体对于逐步构建最终化合物至关重要 .

科学研究应用

Relapsing Multiple Sclerosis (RMS)

Ozanimod has been evaluated in several pivotal clinical trials for its efficacy in treating RMS. Key studies include:

- RPC01-201B and RPC01-301 Trials : These randomized, double-blind studies compared this compound (0.5 mg and 1 mg) against interferon beta-1a. Results indicated statistically significant reductions in annualized relapse rates and MRI measures of disease activity. Specifically, this compound demonstrated a 20% reduction in relapse rates compared to interferon beta-1a over 12 and 24 months .

- Long-Term Efficacy : A long-term follow-up study showed that this compound maintained its efficacy over time, with significant reductions in new or enlarging lesions on MRI scans and favorable cognitive outcomes .

Ulcerative Colitis (UC)

This compound is also approved for the treatment of moderately to severely active ulcerative colitis. The TOUCHSTONE trial series provides critical insights into its effectiveness:

- Induction and Maintenance : In the TOUCHSTONE study, this compound (1 mg daily) resulted in higher rates of clinical remission at week 8 compared to placebo (28% vs. 8%). These improvements were sustained through the maintenance phase, with remission rates increasing at week 32 .

- Long-Term Outcomes : The open-label extension of the TOUCHSTONE study showed that after four years, clinical response rates were maintained at approximately 93%, with histological remission rates reaching up to 46% .

Summary of Clinical Findings

Safety Profile

The safety profile of this compound has been extensively documented across various studies:

- Common Adverse Events : In both RMS and UC trials, common adverse events included nasopharyngitis, headache, and elevated liver enzymes. However, serious adverse events were rare, indicating a favorable safety profile for long-term use .

- Monitoring Recommendations : Due to potential cardiovascular effects associated with sphingosine 1-phosphate receptor modulation, monitoring for bradycardia and other cardiac events is recommended during treatment initiation.

作用机制

相似化合物的比较

类似化合物

芬戈利莫德: 另一种用于多发性硬化的鞘氨醇-1-磷酸受体调节剂。

西庞利莫德: 作用类似,但受体亚型选择性不同。

波尼莫德: 靶向鞘氨醇-1-磷酸受体亚型1.

独特性

奥沙利铂的独特性在于其对鞘氨醇-1-磷酸受体亚型1和5的选择性,这提供了一种更具针对性的方法,与其他类似化合物相比,可能副作用更少 . 其口服给药和良好的药代动力学特性也使其成为长期治疗的首选 .

生物活性

Ozanimod (RPC1063) is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P receptor subtypes 1 and 5. It has been approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). This article delves into the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by modulating lymphocyte trafficking through its action on S1P receptors. By binding to S1P1 receptors, this compound promotes their internalization, which reduces the egress of lymphocytes from lymphoid tissues into circulation. This mechanism is crucial in conditions characterized by excessive lymphocyte migration and inflammation, such as MS and UC. Importantly, this compound does not significantly bind to S1P2–4 receptors, minimizing potential off-target effects associated with non-selective S1P receptor modulators .

Multiple Sclerosis

In preclinical studies and clinical trials, this compound has demonstrated significant efficacy in reducing disease activity in MS. A study involving experimental autoimmune encephalomyelitis (EAE), an animal model for MS, showed that this compound treatment led to:

- Reduction in clinical severity : this compound decreased the clinical severity scores in EAE mice.

- Lymphocyte infiltration : There was a marked reduction in the number of autoreactive CD4+ and CD8+ T cells infiltrating the spinal cord.

- NK cell activity : Treatment resulted in an increased frequency of natural killer (NK) cells in both blood and central nervous system (CNS), along with enhanced activation of the CD27low/- NK cell subset .

Ulcerative Colitis

In patients with UC, this compound has shown promising results in clinical trials. The J-True North study reported:

- Clinical response rates : At Week 12, response rates were 52.9% for the 0.46 mg group and 61.5% for the 0.92 mg group compared to 32.3% for placebo.

- Long-term outcomes : In an open-label extension study over four years, clinical remission rates remained high at 82.7%, with significant improvements in histological and endoscopic measures .

Safety Profile

This compound's safety profile has been evaluated across multiple studies. Common adverse events (AEs) reported include:

- Nasopharyngitis

- Headaches

- Elevation of liver enzymes

Importantly, no new safety signals were identified during long-term follow-ups . The incidence of serious AEs was comparable to placebo groups in various trials.

Data Table: Summary of Clinical Findings

| Study/Trial | Condition | Dose | Clinical Response Rate (%) | Remission Rate (%) | Notable Adverse Events |

|---|---|---|---|---|---|

| J-True North | Ulcerative Colitis | 0.46 mg | 52.9 | 18.4 | Nasopharyngitis, headache |

| 0.92 mg | 61.5 | 22.6 | Liver enzyme elevation | ||

| EAE Model | Multiple Sclerosis | N/A | N/A | N/A | Increased NK cell activity |

| TOUCHSTONE OLE | Ulcerative Colitis | 1 mg daily | N/A | 82.7 | No new safety signals |

Case Studies

- Case Study on MS : A patient treated with this compound showed a significant reduction in relapse rates and improved motor function over six months of treatment.

- Case Study on UC : Another patient experienced a complete resolution of symptoms after eight weeks on this compound, with sustained remission observed at the one-year mark.

常见问题

Basic Research Questions

Q. What is the mechanistic basis of ozanimod’s immunomodulatory effects?

this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator. By binding to S1P1, it induces internalization of the receptor, sequestering lymphocytes in lymph nodes and reducing their migration to inflamed tissues (e.g., the gastrointestinal tract in ulcerative colitis or the central nervous system in multiple sclerosis). This mechanism lowers adaptive immune activity while preserving innate immunity . Preclinical studies in murine models demonstrate dose-dependent reductions in lymphocyte counts and attenuation of autoimmune pathology .

Q. How do clinical trial designs for this compound address efficacy and safety endpoints?

Phase 2/3 trials for ulcerative colitis (UC) and multiple sclerosis (MS) employed randomized, double-blind, placebo-controlled protocols. For example, the True North trial (NCT02435992) included induction (10 weeks) and maintenance (52 weeks) phases, with primary endpoints of clinical remission (Mayo score ≤2) and secondary endpoints like endoscopic improvement and safety (e.g., infections, liver enzyme elevations) . In MS trials (SUNBEAM and RADIANCE), annualized relapse rate (ARR) and MRI lesion activity were key efficacy metrics .

Q. What are the recommended monitoring protocols for this compound in clinical research?

Baseline and ongoing monitoring include:

- Cardiac evaluation : Due to transient bradycardia risk, baseline ECG and heart rate monitoring are required, especially during dose initiation .

- Lymphocyte counts : this compound reduces absolute lymphocyte counts (ALC) by ~57% from baseline. Persistent ALC <200/µL warrants re-evaluation of therapy .

- Hepatic function : Elevated aminotransferases occur in ~5% of patients; regular liver function tests are advised .

Advanced Research Questions

Q. How do contradictory efficacy outcomes in early- vs. late-phase trials inform this compound’s therapeutic optimization?

Phase 2 UC trials (e.g., TOUCHSTONE, NCT01647516) reported modest clinical remission rates (16% at 1 mg vs. 6% placebo), while phase 3 trials (True North) showed significantly higher remission (18.4% vs. 6% placebo) and sustained endoscopic improvement (37% vs. 18.5% placebo) . These discrepancies highlight the impact of trial design (e.g., longer induction/maintenance periods, stricter inclusion criteria) and dose optimization. Researchers must consider treat-through vs. re-randomized designs when interpreting longitudinal outcomes .

Q. What methodological approaches resolve conflicting data on this compound’s comparative effectiveness?

Network meta-analyses (NMAs) comparing this compound to biologics (e.g., vedolizumab, tofacitinib) in UC revealed:

- Induction phase : this compound outperformed adalimumab in endoscopic improvement (OR = 2.04) but was inferior to tofacitinib (OR = 0.42) .

- Maintenance phase : Heterogeneity in study designs (e.g., rerandomization protocols) complicates cross-trial comparisons. Sensitivity analyses excluding older treat-through trials reduced bias in efficacy rankings .

Q. How do this compound’s active metabolites influence pharmacokinetic (PK) and pharmacodynamic (PD) variability?

this compound is metabolized into two major active metabolites: CC112273 (S1P1/5 agonist, EC50 = 1.03 nM) and CC1084037 (reversible oxidation product). In humans, CC112273 accounts for 50% of total exposure and has a half-life of ~10–14 days, necessitating prolonged washout periods (~3 months) for clinical trial participants . CYP3A4 inhibitors (e.g., itraconazole) only modestly alter this compound PK, suggesting minimal CYP3A4 dependency .

Q. What preclinical models support this compound’s potential in systemic lupus erythematosus (SLE)?

In the NZBWF1 murine SLE model, this compound and its metabolite RP-101075 reduced proteinuria, kidney fibrosis, and splenic B/T cell subsets. Gene expression analyses showed downregulation of pro-fibrotic (TGF-β) and inflammatory (IFN-α) pathways, supporting further clinical exploration in SLE .

Q. Methodological Considerations for Experimental Design

Q. How should researchers address this compound’s variable lymphopenia effects in trial populations?

- Stratify patients by baseline ALC and prior immunosuppressant use.

- Use time-to-event analyses for infections (e.g., herpes zoster IR = 13.2/1000 patient-years) .

- Incorporate adaptive dosing protocols for patients with ALC <500/µL .

Q. What biomarkers are validated for assessing this compound’s anti-inflammatory activity?

- Fecal calprotectin (FCP) : Reductions correlate with endoscopic improvement in UC .

- Serum CPa9-HNE : A marker of neutrophil activation; this compound reduced levels in UC trials .

- MRI outcomes : Cortical grey matter volume preservation in MS trials reflects neuroprotective effects .

Q. Data Contradiction Analysis

Q. Why do this compound’s lymphocyte recovery rates differ between UC and MS populations?

Post-hoc analyses of UC trials showed a mean ALC recovery time of 32.8 days after discontinuation, whereas MS trials reported faster normalization (~3 months). This may reflect disease-specific immune reconstitution dynamics or differences in concomitant therapies .

属性

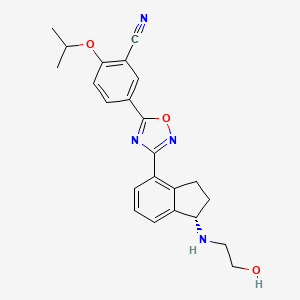

IUPAC Name |

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVDGNKRPOAQTN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026488 | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

648.3±65.0 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. Ozanimod is a selective modulator of S1P receptors and binds to S1P1R and S1P5R subtypes. The mechanism of action of ozanimod is not fully understood, but this drug likely reduces the migration of lymphocytes that usually aggravate the inflammation associated with MS. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1306760-87-1 | |

| Record name | Ozanimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozanimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ozanimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-137 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。